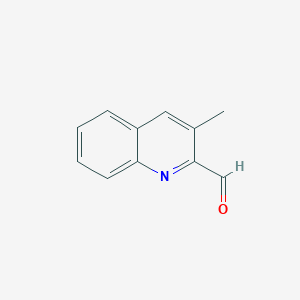
3-Methylquinoline-2-carbaldehyde
Overview
Description
3-Methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . It is used in various applications, including research and development.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 3-Methylquinoline-2-carbaldehyde, often involves α,β-unsaturated aldehydes . Techniques such as microwave irradiation have been used for the synthesis of quinoline scaffolds, providing a more efficient, less time-consuming, and environmentally friendly method . Another approach involves the application of the Vilsmeier–Haack reaction .Molecular Structure Analysis
The molecular structure of 3-Methylquinoline-2-carbaldehyde can be analyzed using various techniques. Mass spectrometry (MS) is a central technique used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights of the intact molecular ions can be measured .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could be similar to 3-Methylquinoline-2-carbaldehyde, has been reviewed, covering the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . Another approach to the synthesis of quinoline and its hydrogenated derivatives involves α,β-unsaturated aldehydes .Scientific Research Applications
-
Synthesis of Quinoline Ring Systems
- Field : Organic Chemistry
- Application : The synthesis of quinoline ring systems is a significant area of research due to the interesting medicinal and pharmaceutical properties of quinolines .
- Method : The synthesis involves reactions to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of the target compounds were illustrated .
-
Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown potent antibacterial activity against various bacterial strains .
- Method : The antibacterial activity of the synthesized compounds was screened against two Gram-positive bacteria (Bacillus subtilis ATCC6633 and Staphylococcus aureus ATCC25923) and two Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853) .
- Results : Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa .
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown moderate antioxidant activity .
- Method : The radical scavenging activity of these compounds was evaluated using 1,1-diphenyl-2-picryl hydrazyl (DPPH) .
- Results : All of them displayed moderate antioxidant activity, with compound 7 exhibiting the strongest activity .
-
Antifungal Activity
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown potent antifungal activity against various fungal strains .
- Method : The antifungal activity of the synthesized compounds was screened against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .
- Results : The corresponding bromo derivative exhibited the highest antifungal activity .
-
Microwave Irradiation Synthesis
- Field : Organic Chemistry
- Application : Microwave irradiation can be used for the quick synthesis of quinoline scaffolds .
- Method : The synthesis involves the use of microwave irradiation, which offers operational simplicity, enhanced safety for small-scale synthesis, and low environmental impact .
- Results : This method has been used successfully for the synthesis of various quinoline scaffolds .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown potent antimicrobial activity against various bacterial strains .
- Method : The antimicrobial potential of the synthesized compounds was evaluated against V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli bacterial strains by micro broth dilution assay method .
- Results : The compounds showed good antimicrobial activity, with some compounds showing particularly strong activity .
-
Synthesis of Pyranochromenones and Pyranopyranones Systems
- Field : Organic Chemistry
- Application : The synthesis of pyranochromenones and pyranopyranones systems is a significant area of research due to the interesting medicinal and pharmaceutical properties of these compounds .
- Method : The synthesis involves reactions to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of the target compounds were illustrated .
-
Antibacterial Activity Against Multidrug-Resistant (MDR) Germs
- Field : Medicinal Chemistry
- Application : Some quinoline derivatives have shown potent antibacterial activity against various multidrug-resistant (MDR) bacterial strains .
- Method : The antibacterial activity of the synthesized compounds was screened against two Gram-positive bacteria (Bacillus subtilis ATCC6633 and Staphylococcus aureus ATCC25923) and two Gram-negative bacteria (Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853) .
- Results : Most of the compounds displayed potent activity against two or more bacterial strains. Among them, compounds 6 and 15 showed maximum activity against Pseudomonas aeruginosa .
-
Antioxidant Activity
Future Directions
The future directions of research on 3-Methylquinoline-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Quinoline derivatives have been used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, continued research in this area is likely to yield valuable insights and advancements.
properties
IUPAC Name |
3-methylquinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEIWNDQRUDUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628622 | |
| Record name | 3-Methylquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoline-2-carbaldehyde | |
CAS RN |
408523-30-8 | |
| Record name | 3-Methylquinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



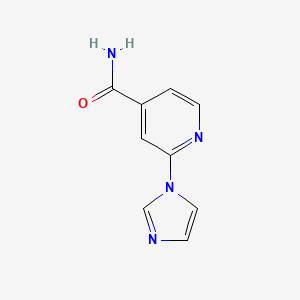
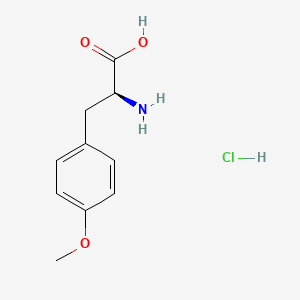
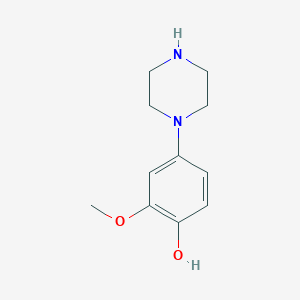
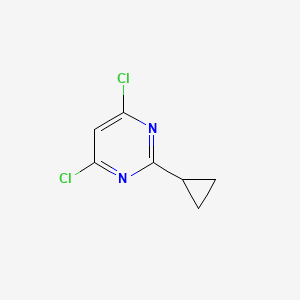
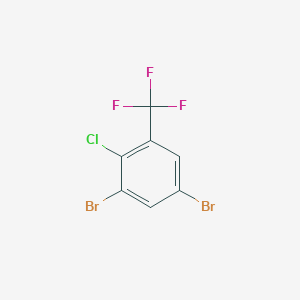
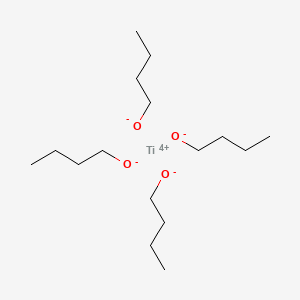
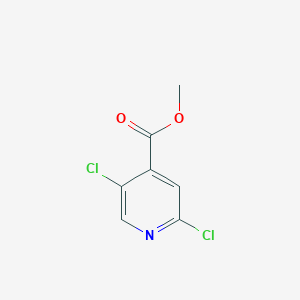
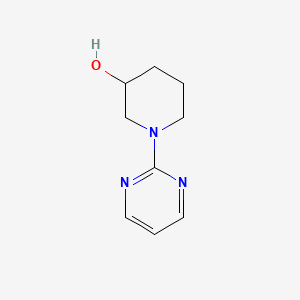
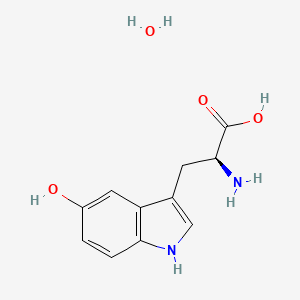
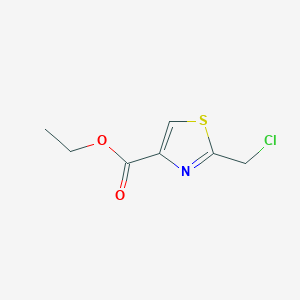
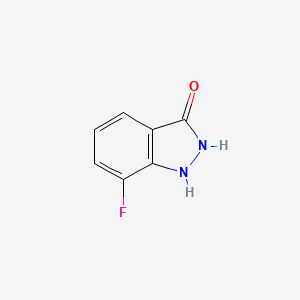
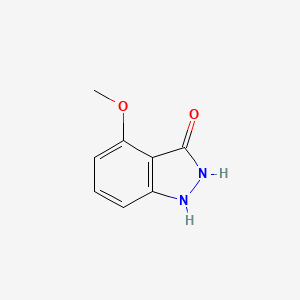
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)